tert-Butyl 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a trifluoromethyl-substituted pyrazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for this involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the Boc-protected compound.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate may involve large-scale flow microreactor systems to ensure efficiency and sustainability. These systems allow for continuous production, which is advantageous for meeting high demand while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while reduction can lead to the formation of reduced piperidine derivatives.
Scientific Research Applications
tert-Butyl 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-(trifluoromethyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl esters and trifluoromethyl-substituted pyrazoles, such as:
- tert-Butyl 3-hydroxy-5-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 3-(trifluoromethyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 3-(5-(trifluoromethyl)-
Properties
IUPAC Name |
tert-butyl 3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3O2/c1-13(2,3)22-12(21)20-6-4-5-9(8-20)10-7-11(19-18-10)14(15,16)17/h7,9H,4-6,8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFHOBDHRQDTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=NN2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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